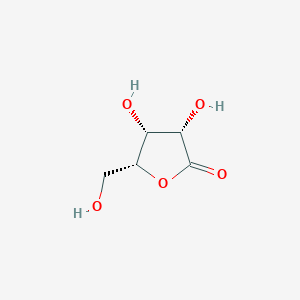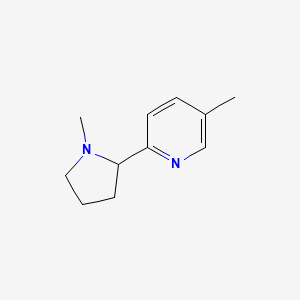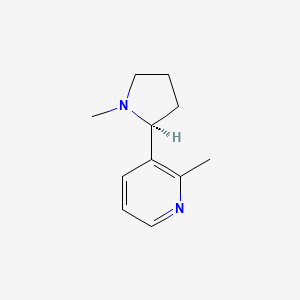
NOTEXIN(NpNs)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notexin is a toxin produced by the tiger snake (Notechis scutatus). It is a myotoxic and presynaptic neurotoxic phospholipase A2. These enzymes hydrolyze the bond between a fatty acid tail and glycerol in fatty acids on the 2-position . The name notexin is derived from the genus name Notechis and the word toxin .
Preparation Methods
Notexin is typically purified from the venom of the tiger snake. The purification process involves reverse-phase high-performance liquid chromatography, which isolates the major component, notexin
Chemical Reactions Analysis
Notexin undergoes various chemical modifications. For instance, amino acid analysis and sequence determination revealed that only two lysine residues at positions 82 and 115 out of eleven lysine residues in notexin were modified . The incorporation of pyridoxal phosphate into the protein resulted in a significant loss of lethal toxicity . Notexin’s phospholipase activity is implicated in its toxicity, but the exact site and mode of action are still under investigation .
Scientific Research Applications
Notexin is widely used in scientific research, particularly in studies involving skeletal muscle injury and regeneration. It is used to induce muscle injury in animal models to assess muscle stem cell-mediated tissue repair . Notexin’s myotoxic effects make it a valuable tool for studying muscle necrosis and regeneration . Additionally, it is used in research on neuromuscular junctions and the effects of neurotoxins .
Mechanism of Action
Notexin exerts its effects by binding to the sarcolemma, causing hypercontraction and muscle necrosis . The phospholipase activity of notexin hydrolyzes the bond between a fatty acid tail and glycerol, leading to the formation of small lesions in the sarcolemma . This results in the loss of ion gradients and hypercontraction, ultimately causing muscle fiber degeneration . Notexin’s lethal effect is due to a presynaptic blockade of transmission across neuromuscular junctions, leading to asphyxiation .
Comparison with Similar Compounds
Notexin is similar to other phospholipase A2 enzymes in its structure and enzymatic properties . it deviates significantly from other phospholipase A2 enzymes due to differences in main chain lengths and conformation at the 69th amino acid residue . Similar compounds include other phospholipase A2 enzymes found in snake venoms, such as those from the Indian cobra (Naja naja) and the Russell’s viper (Daboia russelii) . Notexin’s unique combination of myotoxic and neurotoxic effects distinguishes it from other phospholipase A2 enzymes .
Properties
CAS No. |
37223-96-4 |
|---|---|
Molecular Formula |
Notexin, purified according to Karlsson et al. from the venom of snakes collected near Sydney, was shown by HPLC (2, 4) to be composed of several components, which are structurally and functionally very similar:- Notexin Np (~60%) and- Note |
Molecular Weight |
13,574 Da |
Purity |
≥ 93 % (HPLC) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


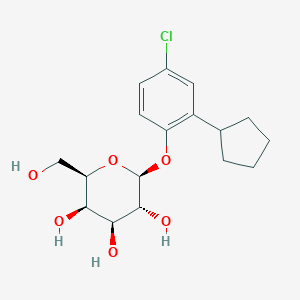
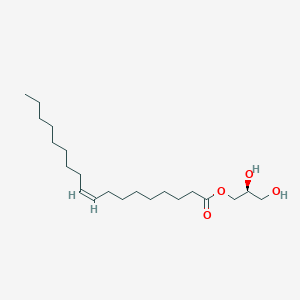
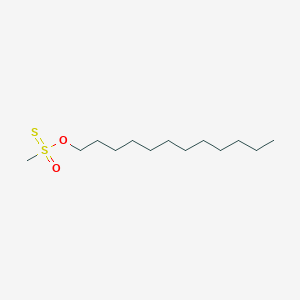

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)

